Product packaging for 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone(Cat. No.:CAS No. 153334-40-8)

1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone

Cat. No.: B134806
CAS No.: 153334-40-8
M. Wt: 125.13 g/mol
InChI Key: PCPJVVIQUZWMED-UHFFFAOYSA-N
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Description

1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone (CAS 153334-40-8) is a high-purity chemical compound with the molecular formula C 5 H 7 N 3 O and a molecular weight of 125.13 g/mol . This molecule features a 1,2,4-triazole ring system methylated at the N-4 position and an acetyl group at the 3-position, making it a versatile and valuable synthetic intermediate or building block in medicinal chemistry and drug discovery research. Its calculated physical properties include a density of approximately 1.251 g/cm³ and a boiling point of around 267° C . Researchers utilize this ketone-functionalized triazole primarily as a key precursor for the synthesis of more complex, biologically active molecules. The reactive acetyl group serves as a handle for further chemical transformations, such as reductions to alcohols or reactions with nucleophiles. The 1,2,4-triazole core is a privileged structure in pharmacology, found in compounds with a range of biological activities. This combination makes this compound a critical starting material in exploratory research for developing new therapeutic agents. This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B134806 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone CAS No. 153334-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)5-7-6-3-8(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPJVVIQUZWMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153334-40-8
Record name 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one
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The Enduring Significance of 1,2,4 Triazole Heterocycles in Modern Chemistry.imist.mawisdomlib.org

The 1,2,4-triazole (B32235) ring, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. imist.manih.gov Its prevalence stems from a combination of favorable properties including metabolic stability, hydrogen bonding capability, and the ability to serve as a pharmacophore that can interact with biological targets with high affinity. nih.gov These characteristics have led to the incorporation of the 1,2,4-triazole scaffold into a wide array of commercially successful pharmaceuticals. nih.gov

The versatility of the 1,2,4-triazole nucleus allows for the synthesis of a vast number of derivatives with a broad spectrum of biological activities. imist.maresearchgate.net These include antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. imist.mawisdomlib.orgresearchgate.net The ability to readily modify the triazole ring at various positions enables chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological efficacy and selectivity. nih.govnih.gov This adaptability has fueled continuous research into novel synthetic methodologies and applications for this important class of heterocycles. zsmu.edu.ua

The Structural Context of Ethanone Linked 1,2,4 Triazole Derivatives

The linkage of an ethanone (B97240) group to the 1,2,4-triazole (B32235) ring, as seen in 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone, introduces a key functional group that significantly influences the molecule's chemical behavior and potential applications. The acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The presence of the ethanone moiety can impact the electronic distribution within the triazole ring, potentially modulating its reactivity and interaction with biological targets. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. Furthermore, the methyl group of the ethanone can be a site for further functionalization, offering another avenue for structural diversification.

The Academic Research Landscape and Emerging Directions for 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethanone

Overview of Established Synthetic Routes to 1,2,4-Triazole Systems

The synthesis of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several reliable methods being developed over the years. researchgate.netmdpi.comnih.govnih.gov These methods often start from acyclic precursors containing the necessary nitrogen and carbon atoms, which are then cyclized to form the stable triazole ring.

Amidrazone-Based Cyclization Pathways

Amidrazones are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles, including 1,2,4-triazoles. researchgate.netorganic-chemistry.org The reaction of amidrazones with various electrophilic reagents can lead to the formation of the triazole ring. For instance, the reaction of 2,2,2-trichloroethyl imidates with amidrazones has been shown to efficiently produce 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and can be carried out in a solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org

Another notable example is the use of trifluoromethylated amidrazones to synthesize trifluoromethyl-substituted 1,2,4-triazoles. These amidrazone intermediates, prepared from N-aryl-2,2,2-trifluoroacetimidoyl chlorides and hydrazine (B178648) hydrate (B1144303), undergo a nucleophilic intramolecular cyclization with trifluoroacetic anhydride (B1165640) to yield 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles in high yields. zsmu.edu.ua

A study also presented a new approach for the synthesis of 1,2,4-triazole nucleosides by reacting benzamidrazone hydroiodide with various sugars like D-glucose, D-galactose, and D-arabinose, followed by acetylation. arid.my

Table 1: Examples of Amidrazone-Based 1,2,4-Triazole Synthesis
Starting MaterialsReagentsProductYieldReference
Amidrazones, 2,2,2-Trichloroethyl imidatesp-Toluenesulfonic acid, Polyethylene glycol3,4,5-Trisubstituted 1,2,4-triazolesExcellent organic-chemistry.org
Trifluoromethylated amidrazones, Trifluoroacetic anhydrideEt3N (triethylamine)4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazolesUp to 98% zsmu.edu.ua
Benzamidrazone hydroiodide, D-glucose/D-galactose/D-arabinoseAcetic anhydrideNucleosides of 1,2,4-triazole- arid.my
C-Glucosyl tosylamidrazones, Aromatic acid chlorides-3-(β-D-Glucopyranosyl)-5-substituted-1,2,4-triazolesGood organic-chemistry.org

Hydrazide-Derived Approaches

Hydrazides are fundamental building blocks in the synthesis of 1,2,4-triazoles. mdpi.comnih.govgoogle.comresearchgate.netgoogle.com Several named reactions and novel methods utilize hydrazides to construct the triazole core.

The Pellizzari Reaction is a classic method that involves the reaction of an amide with an acyl hydrazide upon heating to produce 3,5-disubstituted-1,2,4-triazoles. nih.govchemicalbook.com Another traditional approach is the Einhorn–Brunner Reaction , which is the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. nih.govchemicalbook.com

More contemporary methods have also been developed. For example, N4-amino-1,2,4-triazoles can be synthesized in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation in the absence of a solvent. nih.gov A general method for preparing 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides has been devised, which proceeds via trifluoroanhydride activation followed by microwave-induced cyclodehydration. researchgate.net

Table 2: Overview of Hydrazide-Derived Synthetic Routes for 1,2,4-Triazoles
Reaction Name/MethodStarting MaterialsKey FeaturesProductReference
Pellizzari ReactionAmide, Acyl hydrazideHeating of reactants3,5-Disubstituted-1,2,4-triazoles nih.govchemicalbook.com
Einhorn–Brunner ReactionHydrazine/Monosubstituted hydrazine, DiacylaminesWeak acid catalyst1,2,4-Triazoles nih.govchemicalbook.com
Microwave-assisted synthesisSubstituted aryl hydrazides, Hydrazine hydrateSolvent-free, microwave irradiationN4-amino-1,2,4-triazoles nih.gov
Trifluoroanhydride activationHydrazides, Secondary amidesMicrowave-induced cyclodehydration3,4,5-Trisubstituted 1,2,4-triazoles researchgate.net

Thiosemicarbazide (B42300) Cyclocondensation Strategies

Thiosemicarbazide and its derivatives are widely used starting materials for the synthesis of 1,2,4-triazole-3-thiones and related compounds. nih.govnih.gov These methods are valuable due to the potential for further functionalization of the resulting thione group.

A common strategy involves the cyclization of thiosemicarbazides in a basic medium. nih.gov For instance, reacting acid hydrazides with various isothiocyanates produces thiosemicarbazide derivatives, which can then be efficiently cyclized using a base like sodium hydroxide (B78521) to yield the desired 1,2,4-triazole-3-thiones. nih.gov

The reaction of thiosemicarbazide with formic acid is a known method for producing 1,2,4-triazole-3-thiol. zsmu.edu.ua Additionally, hybrid molecules containing both a 1,2,4-triazole ring and a (thio)semicarbazide moiety have been synthesized, starting from 4-amino-1-pentyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one. acs.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. researchgate.netnih.govgoogle.comrdd.edu.iq

A metal-free, base-promoted, three-component reaction has been reported for the synthesis of hybrid molecules linking 1,3-diones and 1,2,4-triazoles. nih.gov This reaction utilizes a 1,3-dione, a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of sodium carbonate. nih.gov Copper-catalyzed MCRs are also prevalent. For example, a three-component reaction of an alkynic acid, diesel ether, and an azide (B81097) has been used to produce N-alkyl-5-seleno-1,2,3-triazoles, showcasing the versatility of MCRs. researchgate.net

Another significant MCR allows for the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, and pyrimidines. rdd.edu.iq This transformation demonstrates the power of MCRs in rapidly building molecular diversity. rdd.edu.iq

Cycloaddition Reactions in 1,2,4-Triazole Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool for the construction of five-membered heterocyclic rings like 1,2,4-triazoles. nih.govchemicalbook.com

A notable example is the reaction between aryl diazonium salts and isocyanides. mdpi.com Depending on the metal catalyst used, this [3+2] cycloaddition can selectively produce either 1,3-disubstituted or 1,5-disubstituted-1,2,4-triazoles. mdpi.com Photochemical methods have also been employed; for instance, the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates can lead to the formation of 1,2,4-triazoles through an azomethine ylide intermediate.

Furthermore, certain 1,2,4-triazole derivatives can themselves participate in cycloaddition reactions. 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog, 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD), are well-known as reactive aza-dienophiles in Diels-Alder reactions. chemicalbook.com

Specific Synthetic Pathways to this compound Derivatives

While a direct, detailed synthesis of this compound is not extensively documented in the reviewed literature, several synthetic routes to its close analogs and derivatives have been reported. These methods provide valuable insights into the construction of the core 4-methyl-1,2,4-triazol-3-yl moiety.

One prominent synthetic strategy involves the construction of the 4-methyl-1,2,4-triazole-3-thiol (B7784196) ring system, which can then be further functionalized. A multi-step synthesis starting from 3-bromobenzoic acid has been described to produce N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. The key steps in this synthesis are outlined below:

Conversion of 3-bromobenzoic acid to its methyl ester, methyl-3-bromobenzoate.

Transformation of the ester to 3-bromobenzohydrazide.

Cyclization of the hydrazide to form the core intermediate, 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Finally, this thiol is coupled with various N-substituted-2-chloro-N-phenylpropanamides to yield the target derivatives.

Another approach to synthesizing 4-methyl-1,2,4-triazol-3-yl derivatives starts from a suitable hydrazide. researchgate.net This method involves the following sequence:

Reaction of the starting hydrazide with methyl isothiocyanate in ethanol.

Cyclization of the resulting thiosemicarbazide derivative using a base like potassium carbonate.

Desulfurization of the triazole-thione intermediate using Raney Nickel to afford the 4-methyl-1,2,4-triazol-3-yl amine.

This amine can then be further acylated or otherwise modified to produce a variety of derivatives. researchgate.net

Furthermore, the synthesis of 2-((5-(4-(1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazole-3-yl)thio)-1-R-1-ones has been reported. google.com This synthesis begins with the reaction of methyl-4-formylbenzoate and o-phenylenediamine, followed by several steps to construct the benzimidazole (B57391) and triazole rings, ultimately leading to the desired thioether derivatives. google.com

Table 3: Synthetic Approaches to 4-Methyl-1,2,4-triazol-3-yl Derivatives
Starting MaterialKey Intermediates/ReagentsFinal Product TypeReference
3-Bromobenzoic acid3-Bromobenzohydrazide, 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, N-substituted-2-chloro-N-phenylpropanamidesN-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamides
HydrazideMethyl isothiocyanate, Raney Nickel4-Methyl-1,2,4-triazol-3-yl amine derivatives researchgate.net
Methyl-4-formylbenzoate, o-PhenylenediamineMethyl-4-(1H-benzimidazol-2-yl)benzoate, 4-Methyl-1,2,4-triazole-3-thiol derivative2-((5-(4-(1H-Benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazole-3-yl)thio)-1-R-1-ones google.com

Synthesis from 4-Methyl-4H-1,2,4-triazole-3-thiol Precursors

The foundational step in many synthetic routes towards 3-substituted 4-methyl-1,2,4-triazoles is the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol. This precursor is typically synthesized through the cyclization of a thiosemicarbazide derivative. zsmu.edu.ua One common method involves the reaction of the appropriate acid hydrazide with an isothiocyanate, followed by cyclization of the resulting 1,4-disubstituted thiosemicarbazide. nih.gov The general mechanism for the formation of the 4H-1,2,4-triazole-3-thiol ring has been proposed to occur via the cyclization of thiourea (B124793) derivatives. nih.gov

Alkylation Reactions of Triazole Thioethers to Form Ethanone Linkages

Once 4-methyl-4H-1,2,4-triazole-3-thiol is obtained, the sulfur atom provides a convenient handle for introducing various side chains through S-alkylation. To form an ethanone linkage, a common strategy is to alkylate the thiol with a reagent containing a two-carbon chain that can be subsequently converted to the acetyl group. A widely used reagent for this purpose is ethyl chloroacetate (B1199739). The reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in a suitable solvent and in the presence of a base yields ethyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate. nih.gov This reaction is generally chemoselective, affording the S-alkylated product. nih.gov

Starting MaterialReagentProductReference
4-Methyl-4H-1,2,4-triazole-3-thiolEthyl chloroacetateEthyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate nih.gov
5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiolsEthyl chloroacetateCorresponding S-alkyl derivatives nih.gov

Cyclization of [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide Intermediates

The ethyl ester intermediate, ethyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate, can be further elaborated to form a hydrazide, which is a versatile precursor for various heterocyclic systems. This is typically achieved through hydrazinolysis, where the ester is treated with hydrazine hydrate. This reaction yields 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide. zsmu.edu.uanih.gov This acetohydrazide intermediate can then be used in subsequent reactions, such as condensation with aldehydes or ketones, or further cyclization to generate more complex triazole derivatives. nih.gov For instance, reaction of the acid hydrazide with phthalic anhydride can yield phthalimide-containing derivatives. nih.gov

Starting MaterialReagentProductReference
Ethyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetateHydrazine hydrate2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide nih.gov
Acid hydrazide derivativesPhthalic anhydridePhthalimide derivatives nih.gov

Advanced Synthetic Techniques and Catalysis in the Production of 1,2,4-Triazolyl Ethanones

To improve the efficiency, yield, and environmental footprint of the synthesis of 1,2,4-triazole derivatives, including ethanone-substituted analogs, various advanced techniques have been developed. These methods often offer advantages over traditional synthetic protocols, such as shorter reaction times and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields for the synthesis of heterocyclic compounds. nih.gov The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org Furthermore, triflic anhydride activation followed by microwave-induced cyclodehydration provides a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org These microwave-assisted methods offer a green and efficient alternative to conventional heating for the preparation of 1,2,4-triazolyl ethanones and their analogs. nih.gov

Synthetic ApproachKey FeaturesReference
Hydrazines and formamideCatalyst-free, excellent functional-group tolerance organic-chemistry.org
Secondary amides and hydrazides with triflic anhydrideOne-pot, cyclodehydration organic-chemistry.org

Metal-Free Oxidative Functionalization Approaches

The development of metal-free synthetic methods is a key goal in green chemistry to avoid the use of potentially toxic and expensive metal catalysts. For the synthesis of 1,2,4-triazoles, metal-free approaches have been reported. For example, a metal-free [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid can produce 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org While not directly yielding an ethanone substituent, these methods showcase the potential for constructing the triazole core without metal catalysis, which could be adapted for the synthesis of the target compound.

Copper-Catalyzed Reaction Systems

Copper-catalyzed reactions are widely used in the synthesis of nitrogen-containing heterocycles due to the low cost and low toxicity of copper catalysts. Several copper-catalyzed methods for the synthesis of 1,2,4-triazoles have been developed. A copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org Another approach involves a copper-catalyzed intermolecular [3+2] cycloaddition that affords 1,2,4-triazoles in medium to high yields. frontiersin.org Furthermore, a copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation-cyclization process. frontiersin.org These copper-catalyzed systems offer versatile and efficient routes to a variety of substituted 1,2,4-triazoles.

Catalytic SystemReaction TypeKey AdvantagesReference
Copper catalyst with airOxidative couplingReadily available and inexpensive materials organic-chemistry.org
Copper catalyst[3+2] cycloadditionMedium to high yields frontiersin.org
Copper catalystCascade addition-oxidation-cyclizationOne-pot synthesis frontiersin.org

Green Chemistry Principles in Synthesis

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. nih.govrsc.org These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. semanticscholar.org The application of these principles to the synthesis of this compound and its analogs involves the use of alternative energy sources, environmentally benign solvents, and greener catalytic systems.

One of the key areas of development in green chemistry is the use of alternative energy sources such as microwave irradiation and ultrasound. nih.govmdpi.com Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in the formation of 1,2,4-triazole systems. jmrionline.comjmrionline.com This technique offers a more energy-efficient alternative to conventional heating methods. jmrionline.com Similarly, ultrasound-assisted synthesis has emerged as a green method for producing 1,2,3-triazole derivatives, suggesting its potential applicability to 1,2,4-triazole synthesis as well. mdpi.com

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, research has focused on identifying greener alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions, including the synthesis of 1,2,3-triazoles. consensus.app Another promising green solvent is Cyrene™, a biodegradable, non-toxic solvent derived from cellulose, which has been successfully used in the synthesis of 1,2,3-triazoles, offering a sustainable alternative to solvents like DMF and DMSO. nih.govresearchgate.netnih.gov The protocol allows for product isolation by simple precipitation in water, which minimizes waste and avoids the need for organic solvent extractions and chromatography. nih.govresearchgate.net Glycerol, a byproduct of biodiesel production, has also been employed as a green solvent for the synthesis of 1,2,3-triazoles. consensus.app Furthermore, deep eutectic solvents (DES) are gaining attention as environmentally friendly reaction media for the synthesis of 1,2,3-triazoles. consensus.app

In addition to alternative energy sources and green solvents, the development of eco-friendly catalytic systems is a cornerstone of green chemistry. For the synthesis of 1,2,4-triazoles, metal-free reaction conditions and the use of recyclable catalysts are being explored. isres.org For instance, copper-catalyzed reactions in green solvents have been developed for the synthesis of triazoles. consensus.app In the context of N-methylation, a crucial step for obtaining the 4-methyl group in the target compound, greener methods are being investigated. Dimethyl sulfoxide (B87167) (DMSO), a low-toxicity solvent, has been utilized as a methylating agent in a catalyst-free system, offering a safer alternative to traditional methylating reagents. chemistryviews.org Another approach involves the use of methanol (B129727) as both a reducing agent and a C1 source in the N-methylation of nitroarenes, catalyzed by an iridium complex, presenting a green route to N-methyl amines. rsc.org

The table below summarizes various green chemistry approaches that could be applied to the synthesis of this compound and its analogs, based on established methods for related triazole derivatives.

Table 1: Application of Green Chemistry Principles in the Synthesis of Triazole Analogs

Green Chemistry Principle Approach Potential Application in Synthesis Reference
Alternative Energy Source Microwave Irradiation Accelerated cyclization to form the 1,2,4-triazole ring. jmrionline.comjmrionline.com
Ultrasound Enhanced reaction rates and yields in the formation of the triazole core. mdpi.com
Green Solvents Water As a solvent for the cycloaddition step. consensus.app
Cyrene™ Replacement for traditional polar aprotic solvents like DMF and DMSO. nih.govresearchgate.netnih.gov
Glycerol As a biodegradable and recyclable solvent for the synthesis. consensus.app
Deep Eutectic Solvents (DES) As a green reaction medium for the triazole ring formation. consensus.app
Greener Reagents/Catalysts Catalyst-free N-methylation Using DMSO as a less toxic methylating agent for the N-methylation of the triazole ring. chemistryviews.org
Iridium-catalyzed N-methylation Using methanol as a green methylating agent. rsc.org

Table 2: Research Findings on Green Synthesis of 1,2,4-Triazole Derivatives

Reaction Catalyst/Conditions Green Aspect Yield Reference
One-pot synthesis of aryl-triazolo-1,3,4-thiadiazoles AlCl₃, microwave irradiation (2-3 min), solvent-free Microwave heating, solvent-free conditions Improved yield jmrionline.comjmrionline.com
Synthesis of 1,2,4-triazoles Microwave irradiation Reduced reaction time and energy consumption High mdpi.com
Synthesis of 1,2,4-triazole derivatives Copper catalyst, O₂ as oxidant Use of a common metal catalyst and a green oxidant Not specified isres.org

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, efficient, and environmentally responsible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by the electronic nature of the 1,2,4-triazole ring and the adjacent acetyl and methyl groups.

The key proton signals would include:

A singlet for the methyl protons of the ethanone (acetyl) group (CH₃-C=O). This signal is expected to appear in the range of δ 2.5-2.7 ppm.

A singlet for the N-methyl protons (N-CH₃) on the triazole ring. This signal is anticipated at approximately δ 3.6-4.0 ppm, shifted downfield due to the attachment to the electronegative nitrogen atom.

A singlet corresponding to the C5-H proton of the 1,2,4-triazole ring. This proton is expected to resonate at a downfield position, typically in the range of δ 8.0-9.0 ppm, owing to the deshielding effect of the aromatic and electron-deficient triazole system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (acetyl)2.5 - 2.7Singlet
N-CH₃3.6 - 4.0Singlet
C5-H (triazole)8.0 - 9.0Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The anticipated ¹³C NMR signals are:

A signal for the methyl carbon of the acetyl group (CH₃-C=O), typically appearing in the upfield region around δ 25-30 ppm.

A signal for the N-methyl carbon (N-CH₃), which would be found in the range of δ 30-35 ppm.

The C5 carbon of the triazole ring is expected to resonate at approximately δ 140-150 ppm.

The C3 carbon of the triazole ring, being attached to the acetyl group, would appear further downfield, likely in the range of δ 150-160 ppm.

The carbonyl carbon (C=O) of the acetyl group will be the most downfield signal, expected in the region of δ 190-200 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (acetyl)25 - 30
N-CH₃30 - 35
C5 (triazole)140 - 150
C3 (triazole)150 - 160
C=O (acetyl)190 - 200

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Experiments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed. These experiments are crucial for complex molecules where one-dimensional spectra might be ambiguous. For instance, in related 4-amino-4H-1,2,4-triazole derivatives, 2D NMR has been instrumental in confirming structural assignments. researchgate.net

Key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, as all the expected proton signals in this compound are singlets, no cross-peaks are anticipated, confirming the absence of vicinal proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms (e.g., the N-CH₃ protons to the N-CH₃ carbon).

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the various bond vibrations. In studies of similar 1,2,4-triazole derivatives, IR spectroscopy has been routinely used to confirm the presence of key functional groups. researchgate.net

The expected characteristic IR absorption bands include:

C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl group of the acetyl moiety.

C=N and N=N Stretches: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds, typically appearing in the 1500-1650 cm⁻¹ region.

C-H Bending and Stretching: Vibrations corresponding to the C-H bonds of the methyl and triazole ring protons would be observed. Aromatic C-H stretching usually appears above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bonds within the triazole ring and the N-methyl group will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1680 - 1720Strong
C=N / N=N (Triazole)1500 - 1650Medium to Strong
C-H (Aliphatic)2850 - 3000Medium
C-H (Aromatic/Triazole)3000 - 3100Medium
C-N1000 - 1350Medium

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₅H₇N₃O). The calculated monoisotopic mass is 125.0589 g/mol .

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for related 1,2,4-triazole derivatives involve the loss of small neutral molecules. chemicalbook.com For the title compound, characteristic fragmentation would likely involve:

Loss of the acetyl group (•COCH₃) leading to a fragment ion corresponding to the 4-methyl-4H-1,2,4-triazol-3-yl cation.

Cleavage of the N-methyl group (•CH₃).

Fragmentation of the triazole ring itself.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While no crystal structure for this compound has been reported, analysis of related structures provides insight into its likely solid-state conformation.

For instance, the crystal structures of other substituted 1,2,4-triazoles reveal that the triazole ring is planar. The substituents on the ring will adopt conformations that minimize steric hindrance. In the case of this compound, the acetyl group at the C3 position and the methyl group at the N4 position will influence the crystal packing through intermolecular interactions such as C-H···N or C-H···O hydrogen bonds. The planarity of the triazole ring and the acetyl group may be slightly distorted depending on the crystal packing forces.

Table 4: Predicted Crystallographic Parameters for this compound (based on analogs)
ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular InteractionsC-H···N and C-H···O hydrogen bonds

Crystal System and Space Group Analysis

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group of this compound has not been determined or published. This fundamental crystallographic data is a prerequisite for a complete understanding of its solid-state structure.

Molecular Geometry and Conformation within the Crystal Lattice

Without experimental single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsion angles of the this compound molecule within a crystal are unknown. While computational modeling could predict these parameters, such theoretical data falls outside the scope of this experimentally focused article.

Intermolecular Interactions and Crystal Packing Motifs

A detailed description of the intermolecular forces, such as hydrogen bonds, van der Waals forces, or π-π stacking, that govern the packing of this compound molecules in a crystal cannot be provided. The identification of specific packing motifs is contingent on the availability of its crystal structure.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, cannot be performed without the underlying crystallographic information file (CIF). Consequently, a quantitative breakdown of the intermolecular contacts is not available.

It is important to note that the absence of this data in the public domain does not preclude its existence in proprietary research or future publications. Further experimental work, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the detailed structural information for this compound as outlined.

Computational Chemistry and Theoretical Investigations of 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dnu.dp.ua It is widely employed in chemistry and materials science to predict and analyze molecular properties. DFT calculations for 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone involve determining the lowest energy arrangement of its atoms and the distribution of electrons within the molecule.

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. arxiv.orgarxiv.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of this compound until the forces on each atom are negligible. scispace.com The resulting optimized structure provides a realistic three-dimensional representation of the molecule. For complex molecules, this process is essential as it dictates many of the compound's physical and chemical properties. arxiv.org

Table 1: Key Geometric Parameters for Optimization in this compound This table illustrates the types of parameters that are determined during geometry optimization. Actual values would be obtained from specific DFT calculations.

Parameter Type Atoms Involved (Example) Description
Bond Length C=O (ethanone group) The distance between the carbon and oxygen atoms of the carbonyl group.
Bond Length N-N (triazole ring) The distance between adjacent nitrogen atoms in the triazole ring.
Bond Length C-N (ring-substituent) The distance between the triazole ring and the ethanone (B97240) substituent.
Bond Angle O=C-C The angle formed by the carbonyl oxygen, carbonyl carbon, and adjacent carbon.
Bond Angle C-N-C (triazole ring) The angle within the triazole ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energies of the HOMO and LUMO are critical parameters derived from DFT calculations. researchgate.net The HOMO energy (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron-donating capability. Conversely, the LUMO energy (ELUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons. researchgate.net A lower ELUMO value indicates a greater capacity for accepting electrons. The spatial distribution of these orbitals also reveals the likely sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies This table shows the type of data generated from FMO analysis. Values are typically reported in electron volts (eV).

Molecular Orbital Energy (eV) Role in Reactivity
HOMO Calculated Value Electron Donor

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state, making the molecule more polarizable. researchgate.netstackexchange.com

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.govresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. irjweb.comedu.krd

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive. edu.krdnih.gov

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

Table 3: Global Reactivity Descriptors for this compound This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies. The values would be calculated based on the specific results of a DFT study.

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to charge transfer.
Softness (S) 1 / η Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power to attract electrons.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of 1,2,4-triazole (B32235) derivatives, MEP analysis helps in understanding intermolecular interactions and the molecule's behavior in biological systems. researchgate.net

For this compound, the MEP map would be characterized by distinct regions of varying potential. The nitrogen atoms of the triazole ring, particularly the pyridine-like nitrogens (N1 and N2), are expected to be the most electron-rich areas, indicated by deep red or yellow colors on the MEP map. These regions represent the sites most susceptible to electrophilic attack and are key in forming hydrogen bonds. The oxygen atom of the ethanone group's carbonyl function would also display a significant negative potential, making it a primary site for nucleophilic interactions.

Conversely, the hydrogen atoms, especially those on the methyl groups, and the areas around the carbon atoms of the triazole ring would exhibit positive electrostatic potential (blue color), indicating their susceptibility to nucleophilic attack. The analysis of the MEP surface provides insights into how the molecule interacts with other molecules, such as biological receptors or solvents. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Molecular Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. nih.govjcchems.com

In derivatives of this compound, NBO analysis reveals significant delocalization of electron density, contributing to the aromaticity and stability of the triazole ring. nih.gov The interactions involve the lone pair electrons on the nitrogen and oxygen atoms and the π-antibonding orbitals of the ring and the carbonyl group. The stabilization energy, E(2), associated with these delocalizations can be calculated using second-order perturbation theory. nih.gov

Key interactions identified through NBO analysis in similar 1,2,4-triazole systems include:

LP(N) → σ(C-N)* and LP(N) → π(C=N)*: These interactions involve the lone pair electrons of one nitrogen atom donating into the antibonding orbitals of adjacent bonds. This electron delocalization is fundamental to the stability of the heterocyclic ring. jcchems.com

π → π *: Intramolecular charge transfer within the π-system of the triazole ring contributes significantly to its electronic properties and stability.

LP(O) → σ(C-C)*: The lone pair on the carbonyl oxygen can interact with adjacent antibonding orbitals, influencing the conformation and electronic properties of the ethanone substituent.

A study on 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione highlighted that electronic delocalization from non-bonding lone-pair orbitals of the sulfur atom to neighboring σ* antibonding orbitals (LP(S) → σ*N-C) significantly influences the stability of different isomers and the kinetics of their interconversion. jcchems.com For this compound, similar delocalizations involving the nitrogen lone pairs and the carbonyl group are expected to be crucial determinants of its stability and reactivity.

Table 1: Representative NBO Interactions and Stabilization Energies (E(2)) in 1,2,4-Triazole Derivatives
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(N1)π(C3-N4)~20-50Lone Pair → π Delocalization
π(C3-N4)π(N1-C5)~15-30π → π Delocalization
LP(O)σ(C-C)~2-5Lone Pair → σ Hyperconjugation

Note: The values in the table are illustrative, based on typical findings for heterocyclic systems, as specific data for the title compound is not available.

Studies on Tautomerism and Isomerism of Triazole Systems

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net For the parent 1,2,4-triazole, two primary tautomeric forms exist: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netresearchgate.net Numerous theoretical and physical studies have indicated that the 1H tautomer is generally more stable than the 4H form. ijsr.net

In substituted 1,2,4-triazoles, the position and electronic nature of the substituents significantly influence the tautomeric equilibrium. researchgate.netijsr.net For this compound, the methyl group is fixed at the N4 position, which prevents the typical 1H/4H tautomerism involving proton migration between these nitrogens.

Thermodynamic and Kinetic Studies of Chemical Transformations

Computational studies are instrumental in elucidating the mechanisms of chemical reactions by calculating activation energies (Ea) and characterizing transition state (TS) structures. For reactions involving 1,2,4-triazole derivatives, such as isomerization, cycloaddition, or decomposition, density functional theory (DFT) is commonly employed to map the potential energy surface. researchgate.netzsmu.edu.uanih.gov

The activation energy represents the energy barrier that must be overcome for a reaction to occur. A lower activation energy implies a faster reaction rate. Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of the TS provide critical information about the reaction mechanism.

For example, theoretical studies on the isomerization of a 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione showed that the energy barrier for the formation of one isomer was significantly lower (~14 kcal/mol) than for the reverse reaction, indicating that the process is kinetically favored in one direction. researchgate.net Similar analyses applied to this compound could predict the feasibility and pathways of its potential transformations, such as rearrangements or reactions involving the ethanone side chain.

Beyond activation energies, computational chemistry allows for the calculation of thermodynamic quantities like Gibbs free energy of activation (ΔG‡) and reaction rate constants (k) using Transition State Theory (TST). jcchems.comresearchgate.net The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction, while ΔG‡ is directly related to the reaction rate.

The rate constant can be estimated using the Eyring equation, which incorporates the Gibbs free energy of activation. These calculations provide a quantitative measure of reaction kinetics. Studies on 1,2,4-triazole derivatives have used these methods to evaluate kinetic parameters for thermal decomposition and isomerization reactions. researchgate.net For instance, the Gibbs free activation energies for the isomerization of a triazole-3-thione derivative were calculated to be around 29-30 kcal/mol for the favored pathway and 43-45 kcal/mol for the less favored one, demonstrating a clear kinetic preference. researchgate.net Such computational approaches are vital for predicting how this compound might behave under various reaction conditions.

Table 2: Calculated Kinetic and Thermodynamic Parameters for a Representative Isomerization Reaction of a 1,2,4-Triazole Derivative
ParameterReaction 1 (Isomer 1 → TS → Isomer 2)Reaction 2 (Isomer 2 → TS → Isomer 1)Computational Method
Activation Energy (Ea) (kcal/mol)~43-45~29-30CBS-QB3/DFT
Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)~43.3-45.2~29.1-30.0CBS-QB3/DFT
Enthalpy of Activation (ΔH‡) (kcal/mol)PositivePositiveCBS-QB3/DFT

Data adapted from theoretical studies on 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net

Understanding the thermal stability and decomposition pathways of heterocyclic compounds is crucial, particularly for energetic materials or pharmaceuticals that may be subjected to heat. Theoretical investigations into the decomposition of 1,2,4-triazoles have revealed several potential mechanisms. nih.govacs.orgresearchgate.net

For the unsubstituted 1,2,4-triazole ring, a primary decomposition path involves H-transfer with a relatively high energy barrier of approximately 52 kcal/mol. nih.govacs.orgresearchgate.net This is higher than the barrier for 1,2,3-triazoles (~45 kcal/mol), indicating that the 1,2,4-triazole skeleton is comparatively more stable. nih.govacs.org Other proposed decomposition mechanisms for substituted triazoles include:

Ring-Opening: Cleavage of the N-N or C-N bonds, leading to the formation of linear intermediates.

Side-Chain Fission: For substituted triazoles, the cleavage of bonds in the substituent can be a competing initial step. For this compound, this could involve the C-C bond between the ring and the carbonyl group.

Elimination of Small Molecules: The decomposition often leads to the formation of stable molecules like N₂, HCN, and CO₂. researchgate.net

The presence of substituents dramatically affects the decomposition mechanism and stability. For example, electron-withdrawing groups like nitro groups can lower the activation energy for certain decomposition channels. nih.govacs.org The ethanone group on this compound would likewise influence its thermal stability and the specific products formed upon decomposition. Thermal analysis techniques (TGA/DSC) coupled with computational modeling can provide a comprehensive understanding of these processes.

Reaction Mechanisms and Chemical Reactivity of 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethanone Derivatives

Nucleophilic and Electrophilic Sites and Their Reaction Preferences

The chemical behavior of 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone is largely defined by its electrophilic and nucleophilic centers. The primary electrophilic site is the carbonyl carbon of the ethanone (B97240) group. masterorganicchemistry.com The electron-withdrawing nature of the adjacent 1,2,4-triazole (B32235) ring enhances the partial positive charge on this carbon, making it a prime target for nucleophilic attack. masterorganicchemistry.com This heightened electrophilicity is a key factor in its reaction preferences. libretexts.org

The carbon atoms of the 1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic substitution under certain conditions. chemicalbook.comnih.gov The reactivity of these sites is influenced by the electronic environment created by the substituents on the ring.

Reaction Preferences:

Nucleophilic Addition at the Carbonyl Carbon: This is a predominant reaction pathway, driven by the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Electrophilic Attack at the Triazole Nitrogens: The nitrogen atoms of the triazole ring can act as nucleophiles, reacting with various electrophiles. nih.gov

A summary of the key reactive sites is presented in the table below.

SiteCharacterCommon Reactions
Carbonyl CarbonElectrophilicNucleophilic addition
Triazole NitrogensNucleophilicElectrophilic substitution, Alkylation
Triazole CarbonsElectrophilicNucleophilic substitution (under harsh conditions)

Thermal Decomposition Pathways and Energetics

The thermal decomposition of compounds containing 1,2,4-triazole rings is a complex process that can proceed through various pathways, including retro-[3+2]-cycloaddition reactions and fragmentation processes.

The retro-[3+2]-cycloaddition reaction is a potential thermal decomposition pathway for the 1,2,4-triazole ring system. This pericyclic reaction would involve the cleavage of the five-membered ring into a three-atom and a two-atom fragment. For a 1,2,4-triazole, this could theoretically result in the formation of a nitrile and a diazo-containing species. The specific fragments formed would depend on the substitution pattern of the triazole ring.

At elevated temperatures, this compound is expected to undergo fragmentation. The weaker bonds in the molecule are likely to cleave first. This could include the C-C bond between the triazole ring and the ethanone group, as well as bonds within the triazole ring itself. The decomposition of the 1,2,4-triazole ring often leads to the evolution of stable molecules like nitrogen gas (N₂). Other potential fragmentation products could include hydrogen cyanide, acetonitrile, and various small hydrocarbon radicals originating from the ethanone moiety. The exact product distribution would be dependent on the specific conditions of the thermal decomposition, such as temperature, pressure, and the presence of an inert or reactive atmosphere.

Oxidative and Reductive Transformations of the Ethanone Moiety

The ethanone group of this compound can undergo a variety of oxidative and reductive transformations, providing synthetic routes to other functionalized triazole derivatives.

Oxidative Transformations: The acetyl group can be oxidized to a carboxylic acid moiety, yielding 1-(4-methyl-4H-1,2,4-triazol-3-yl)carboxylic acid. This transformation can typically be achieved using common oxidizing agents.

Reductive Transformations: The carbonyl group of the ethanone is susceptible to reduction. Treatment with a reducing agent like sodium borohydride (B1222165) would likely convert the ketone to the corresponding secondary alcohol, 1-(1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanol). More potent reducing agents could potentially lead to the complete reduction of the carbonyl to a methylene (B1212753) group, affording 3-ethyl-4-methyl-4H-1,2,4-triazole. The difference in reactivity between carbonyl and carboxyl groups means that selective reduction is possible. libretexts.org

A summary of potential transformations is provided below.

TransformationReagent/ConditionProduct
OxidationOxidizing Agent1-(4-Methyl-4H-1,2,4-triazol-3-yl)carboxylic acid
ReductionSodium Borohydride1-(1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanol)
ReductionStronger Reducing Agent3-Ethyl-4-methyl-4H-1,2,4-triazole

Cyclization Reactions Leading to Fused Heterocyclic Systems

The presence of both a reactive carbonyl group and a heterocyclic ring system in this compound makes it a valuable building block for the synthesis of fused heterocyclic systems. These reactions often proceed through an initial intermolecular reaction at the ethanone moiety, followed by an intramolecular cyclization.

For instance, reaction with a hydrazine (B178648) derivative can form a hydrazone, which can then undergo cyclization to form a triazolo-pyridazine or a related fused bicyclic system. Similarly, condensation with a compound containing both a nucleophilic group and an active methylene group can lead to the formation of various fused heterocyclic structures. The synthesis of such fused 1,2,4-triazoles is an active area of research due to the diverse biological activities exhibited by these compounds. nih.gov

Influence of Substituent Effects on Reaction Mechanisms

The reactivity of this compound derivatives is significantly modulated by the electronic and steric nature of substituents on both the triazole ring and the ethanone side chain.

Substituents on the Triazole Ring:

Electron-donating groups (EDGs) attached to the triazole ring would increase the electron density of the ring, potentially enhancing the nucleophilicity of the nitrogen atoms. Conversely, they would decrease the electrophilicity of the carbonyl carbon.

Electron-withdrawing groups (EWGs) on the triazole ring would have the opposite effect, increasing the electrophilicity of the carbonyl carbon and decreasing the nucleophilicity of the ring nitrogens. This is because EWGs make the adjacent carbonyl carbon more electron-poor and thus more reactive towards nucleophiles. masterorganicchemistry.com

Substituents on the Ethanone Moiety:

Altering the methyl group of the ethanone to a bulkier alkyl or an aryl group can introduce steric hindrance, which may impede the approach of a nucleophile to the carbonyl carbon.

The electronic properties of substituents on an aryl group in this position would also influence the electrophilicity of the carbonyl carbon through inductive and resonance effects. Studies on substituted benzaldehydes have shown a correlation between the electron-withdrawing or -donating power of a para-substituent and the charge on the carbonyl carbon, which in turn affects its electrophilicity. nih.gov

The interplay of these substituent effects can dictate the rate and outcome of chemical reactions, sometimes favoring one reaction pathway over another.

Advanced Applications of 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethanone and Its Core Structure in Materials Science and Green Chemistry

Role as Intermediates in the Synthesis of Complex Organic Molecules

The 1,2,4-triazole (B32235) moiety is a fundamental building block for a diverse range of complex organic molecules, including pharmaceuticals and functional materials. lifechemicals.comnih.gov Derivatives of 1,2,4-triazole are actively employed in the creation of numerous biologically active substances. lifechemicals.com The structure of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone, with its reactive acetyl group and stable N-methylated triazole ring, makes it a valuable intermediate. The ketone functionality provides a reactive site for a variety of chemical transformations, such as condensation reactions, reductions, and the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions allow for the elaboration of the molecular structure, leading to more complex and functionally diverse compounds.

The synthesis of substituted 1,2,4-triazoles can be achieved through various methods, including the cyclization of hydrazides or the reaction of amidines with reagents that provide the remaining ring atoms. organic-chemistry.orgorganic-chemistry.org For instance, one-pot multicomponent reactions have been developed for the efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines. A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles involves the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source. isres.org The presence of the N-methyl group in this compound provides stability and influences the electronic properties and solubility of the molecule and its downstream products. This N-substitution is crucial as it prevents tautomerism, ensuring specific reactivity and consistent biological or material properties in the final complex molecules. The 1,2,4-triazole ring itself is often used as a stable, electron-rich scaffold that can participate in various interactions, making it a desirable feature in drug design and materials science. nih.gov

Exploration in High-Energy Density Materials and Energetic Salts

The nitrogen-rich core of the 1,2,4-triazole ring is a key feature that makes its derivatives attractive candidates for high-energy density materials (HEDMs). mdpi.comuni-muenchen.de These materials derive their energetic properties from the high positive heat of formation associated with molecules containing a high density of nitrogen-nitrogen and carbon-nitrogen bonds. Upon decomposition, these bonds break to form the highly stable dinitrogen (N₂) molecule, releasing a significant amount of energy.

Researchers have explored various 1,2,4-triazole derivatives as HEDMs, often by introducing explosophoric groups (like -NO₂, -N₃, or -NHNO₂) onto the triazole ring or by forming energetic salts. rsc.orgresearchgate.net The formation of energetic salts is a common strategy to enhance thermal stability and detonation performance while reducing sensitivity to impact and friction. rsc.orgresearchgate.net In this approach, the triazole derivative acts as either a cation or an anion, paired with an energetic counter-ion.

For instance, a series of energetic salts based on 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, a compound structurally related to this compound, has been synthesized and characterized. mdpi.comresearchgate.net The incorporation of a methyl group can be effective in reducing sensitivity and increasing the decomposition temperature of energetic materials. researchgate.net One such salt, 4-amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide, demonstrated excellent properties with a calculated detonation velocity of 8887 m·s⁻¹ and a detonation pressure of 33.9 GPa. mdpi.com Similarly, energetic salts based on a methylated guanazinium (3,4,5-triamino-1,2,4-triazole) cation have shown high detonation velocities (up to 8922 m·s⁻¹) and surprisingly low sensitivities to friction and impact. nih.gov

The table below summarizes the performance characteristics of several energetic materials based on the 1,2,4-triazole framework.

Compound/SaltDensity (g·cm⁻³)Decomposition Temp. (°C)Detonation Velocity (D) (m·s⁻¹)Detonation Pressure (P) (GPa)Reference
4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide--888733.9 mdpi.com
(E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl) diazene-295880232.56 nih.gov
3-(1H-1,2,4-Triazol-3-yl)furoxan-229840033 researchgate.net
Methylguanazinium 5,5'-Azotetrazolate1.638>200 (melts with decomp.)8922- nih.gov
Methylguanazinium Dinitramide1.642129 (melts)8573- nih.gov

Potential in Environmental Remediation (e.g., Pollutant Removal)

The presence of multiple nitrogen heteroatoms endows the 1,2,4-triazole ring with excellent chelating properties, making its derivatives promising agents for environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions. acs.orgfrontiersin.org Heavy metals are significant environmental pollutants, and their removal from water is a critical challenge. frontiersin.orgresearchgate.net Triazole-based compounds can form stable complexes with various metal ions, effectively sequestering them from the water.

Studies have demonstrated the efficacy of different s-triazole derivatives in removing cationic contaminants like lead (Pb²⁺) and cadmium (Cd²⁺) from water. acs.org The mechanism of removal is attributed to the adsorption of the triazole compounds onto the metal ions, facilitated by the electron-donating nitrogen atoms in the heterocyclic ring. acs.org In one study, newly synthesized triazole derivatives showed high removal rates for Pb²⁺, Cd²⁺, Ca²⁺, and Mg²⁺, with efficiencies ranging from 47% to 87% depending on the specific compound structure. nih.govfrontiersin.org The presence of additional functional groups, such as thiol or amide groups, can further enhance the chelating ability and removal efficiency. acs.org For example, a derivative containing an amide group showed higher removal efficiency for Pb²⁺ and Cd²⁺ compared to its ester counterpart, suggesting the amide group enhances complex formation. acs.org

The table below presents the removal efficiencies of various triazole derivatives for different metal ions.

Triazole Derivative Series/CompoundTarget PollutantRemoval Efficiency (%)Reference
B-series compoundsPb²⁺, Cd²⁺, Ca²⁺, Mg²⁺67 - 87 nih.govfrontiersin.org
C-series compoundsPb²⁺, Cd²⁺, Ca²⁺, Mg²⁺47 - 67 nih.govfrontiersin.org
Compound 10b (contains -CONH₂)Pb²⁺64.77 acs.org
Compound 10b (contains -CONH₂)Cd²⁺48.26 acs.org
Compound 10a (contains -COOC₂H₅)Pb²⁺58.05 acs.org
Compound 10a (contains -COOC₂H₅)Cd²⁺35.74 acs.org

Corrosion Inhibition Properties of Related Triazole Derivatives

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govresearchgate.net Corrosion is a natural process that causes significant economic and human costs, making its prevention a crucial industrial goal. nih.gov Organic heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen atoms, are effective inhibitors because they can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net

The inhibition mechanism involves the interaction of the lone pair electrons of the heteroatoms and the π-electrons of the aromatic triazole ring with the vacant d-orbitals of the metal. nih.gov This adsorption can be either physical (electrostatic interaction) or chemical (covalent bond formation), or a combination of both. nih.gov The resulting adsorbed layer blocks the active corrosion sites on the metal surface.

Numerous studies have reported high inhibition efficiencies for various 1,2,4-triazole derivatives. For example, two novel triazole derivatives, [Tria-CO2Et] and [Tria-CONHNH2], exhibited inhibition efficiencies of over 95% for mild steel in 1.0 M HCl at a concentration of 1.0 × 10⁻³ M. nih.gov The effectiveness of these inhibitors is often maintained even at elevated temperatures. nih.gov The molecular structure of the triazole derivative significantly influences its inhibition performance, with factors like the nature of substituents, electron density distribution, and molecular size playing important roles. researchgate.net

The following table summarizes the corrosion inhibition performance of selected triazole derivatives.

InhibitorMetalCorrosive MediumConcentration (M)Inhibition Efficiency (%)Reference
[Tria-CO2Et]Mild Steel1.0 M HCl1.0 × 10⁻³95.3 nih.gov
[Tria-CONHNH2]Mild Steel1.0 M HCl1.0 × 10⁻³95.0 nih.gov
3,5-bis(disubstituted)-4-amino-1,2,4-triazoleMild Steel2 M H₃PO₄1.0 × 10⁻³86 nih.gov
5-hexyldecylsulfanyl-1,2,4-triazoleMild Steel1.0 M HCl5.0 × 10⁻³94.6 nih.gov

Q & A

Q. What are the common synthetic routes for 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone and its derivatives?

A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone with thiol-containing triazole derivatives in acetone with K₂CO₃ as a base yields S-substituted derivatives . Refluxing in ethanol with glacial acetic acid as a catalyst is often employed for cyclization or condensation steps . Solvent removal under reduced pressure and recrystallization (e.g., using ethanol) are standard purification methods .

Q. What crystallographic techniques are recommended for determining the structure of this compound derivatives?

Single-crystal X-ray diffraction using instruments like the Stoe IPDS II diffractometer is critical. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts . Refinement with SHELXL (part of the SHELX suite) is widely adopted for small-molecule crystallography, leveraging its robustness in handling high-resolution data . Visualization software like ORTEP-3 or WinGX aids in modeling and validating molecular geometry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Perform reactions in a fume hood to mitigate inhalation risks . Waste disposal must follow institutional protocols, with hazardous byproducts (e.g., halogenated solvents) handled by certified waste management services .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) optimize the synthesis and predict molecular geometry of this compound derivatives?

DFT calculations (e.g., using Gaussian or ORCA) validate experimental geometries and predict electronic properties. For instance, comparing computed bond lengths/angles with X-ray data confirms structural accuracy . Transition state analysis can identify kinetic barriers in synthesis pathways, guiding reagent selection (e.g., base strength in nucleophilic substitutions) .

Q. What methodological approaches effectively analyze the antimicrobial activity of this compound derivatives?

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard. For Pseudomonas aeruginosa, MIC values as low as 31.25 µg/mL have been reported for derivatives with pyridinyl substituents . High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (e.g., GC-MS) ensures compound purity and stability during bioactivity testing .

Q. How does substituent variation at the triazole ring influence biological activity and physicochemical properties?

Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial potency by increasing electrophilicity. For example, fluorophenyl derivatives show improved activity over methyl-substituted analogs . LogP calculations (via software like ChemAxon) predict lipophilicity, correlating with membrane permeability. Substituent steric effects can also modulate binding to enzymatic targets (e.g., cytochrome P450) .

Q. How can researchers resolve data contradictions in crystallographic studies of this compound derivatives?

Cross-validate refinement parameters (e.g., thermal displacement factors) using multiple software tools (SHELXL vs. OLEX2). Twinning or disorder in crystals may require alternative space group assignments or constraints . Pairing experimental data with computational models (DFT-optimized geometries) resolves ambiguities in bond orientation .

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